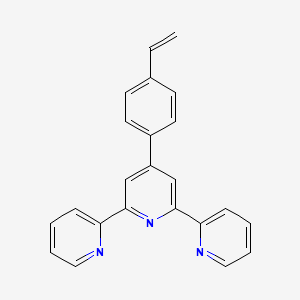
4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine typically involves the reaction of 4-ethenylphenylboronic acid with 2,6-dibromopyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Piperidine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
- Methyl 4-(3-chlorophenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate .
Uniqueness
4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a vinyl group with a pyridine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry .
Properties
CAS No. |
143966-86-3 |
|---|---|
Molecular Formula |
C23H17N3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H17N3/c1-2-17-9-11-18(12-10-17)19-15-22(20-7-3-5-13-24-20)26-23(16-19)21-8-4-6-14-25-21/h2-16H,1H2 |
InChI Key |
NWHPIFFRWWMMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
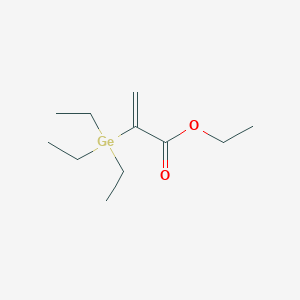
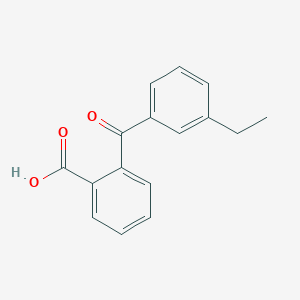
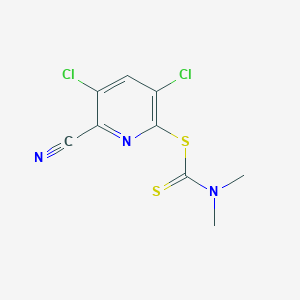
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)
![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
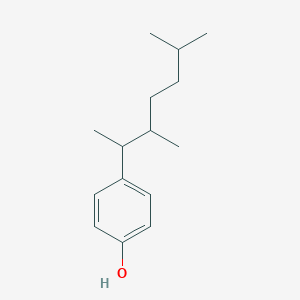
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)

![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)
![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

